4-(2,2-Difluoroethoxy)-3-methylbenzoic acid
Description
4-(2,2-Difluoroethoxy)-3-methylbenzoic acid (CAS 1373864-75-5) is a fluorinated benzoic acid derivative featuring a methyl group at the 3-position and a 2,2-difluoroethoxy substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₀F₂O₃, with a molecular weight of 232.18 g/mol. This compound is primarily utilized in medicinal chemistry due to its unique electronic and steric properties, which enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6-4-7(10(13)14)2-3-8(6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQMFYNBJDZACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-3-methylbenzoic acid typically involves the introduction of the difluoroethoxy group to the benzoic acid core. One common method is the reaction of 3-methylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields 4-(2,2-Difluoroethoxy)-3-carboxybenzoic acid, while reduction of the carboxylic acid group results in 4-(2,2-Difluoroethoxy)-3-methylbenzyl alcohol .
Scientific Research Applications
Pharmaceutical Applications
4-(2,2-Difluoroethoxy)-3-methylbenzoic acid has shown promise in the pharmaceutical sector due to its potential biological activity. The difluoroethoxy group may enhance the compound's efficacy in drug formulations. Key areas of research include:
- Anti-inflammatory Agents: The compound's structure suggests it could act as an anti-inflammatory agent by inhibiting specific pathways involved in inflammation.
- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various bacterial strains, leveraging its unique chemical structure to enhance activity.
- Cancer Research: Preliminary studies indicate potential applications in targeting cancer cells, with investigations into its mechanism of action against specific tumor types.
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Additives: Its lipophilic nature allows it to be used as an additive in polymer formulations to improve thermal stability and mechanical properties.
- Coatings and Adhesives: The compound's reactivity can be exploited in the development of coatings that require enhanced durability and resistance to environmental factors.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics:
- Binding Affinity Studies: Research focuses on determining the binding affinity of the compound to various receptors and enzymes relevant to its therapeutic targets.
- Pharmacokinetics: Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles are essential for assessing its viability as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key analogs include:
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 4-(2,2-Difluoroethoxy)-3-methylbenzoic acid | 3-methyl, 4-(2,2-difluoroethoxy) | 232.18 | High lipophilicity (logP ~2.5), enhanced acidity (pKa ~3.5), metabolic stability. |
| 4-Ethoxy-3-methylbenzoic acid | 3-methyl, 4-ethoxy | 194.19 | Moderate lipophilicity (logP ~1.8*), lower acidity (pKa ~4.0). |
| 4-Methoxy-3-(trifluoromethyl)benzoic acid | 3-CF₃, 4-methoxy | 220.15 | Strong electron-withdrawing CF₃ group (pKa ~2.8), high metabolic lability. |
| 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid | 3-methoxy, 4-(2-hydroxyethoxy) | 212.20 | Polar due to hydroxyl group (logP ~0.9*), lower membrane permeability. |
| 4-(2,2-Difluoroethoxy)-2-methylbenzoic acid (positional isomer) | 2-methyl, 4-(2,2-difluoroethoxy) | 232.18 | Steric hindrance at 2-position reduces target binding affinity. |
*Estimated values based on substituent contributions.
Key Observations:
- Acidity : The 2,2-difluoroethoxy group is electron-withdrawing, lowering the pKa (~3.5) compared to ethoxy (~4.0) or methoxy (~4.2) analogs. This enhances solubility in physiological conditions .
- Lipophilicity: Fluorination increases logP (estimated ~2.5) compared to non-fluorinated analogs, improving membrane permeability but requiring optimization for aqueous solubility .
- Positional Isomerism : The 3-methyl substituent in the target compound offers better steric compatibility with biological targets than 2-methyl analogs .
Biological Activity
4-(2,2-Difluoroethoxy)-3-methylbenzoic acid, with the molecular formula C10H10F2O3 and a molecular weight of approximately 216.19 g/mol, is a benzoic acid derivative characterized by a difluoroethoxy group. This unique structure suggests potential biological activities that warrant detailed investigation. This article aims to compile and analyze the available research on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound features a benzoic acid backbone with a methyl group and a difluoroethoxy substituent. The difluoroethoxy group enhances lipophilicity, which may influence its solubility and reactivity in biological systems. The following table summarizes key structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2O3 |
| Molecular Weight | 216.19 g/mol |
| Functional Groups | Carboxylic acid, ether |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interaction with specific molecular targets within cancer pathways, although detailed studies on this compound are still needed.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through analogs that affect tyrosinase activity, a key enzyme in melanin production. Inhibition of tyrosinase can be beneficial for treating hyperpigmentation disorders. Although direct studies on this compound are sparse, its structural features suggest it may interact similarly with biological enzymes .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the difluoroethoxy group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets such as enzymes and receptors. This interaction could modulate various biological pathways related to cell proliferation and apoptosis.
Q & A
Q. Reference Yields :
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Methoxy group cleavage | 57–59 | BBr₃ in CH₂Cl₂, −78°C | |
| Difluoroethoxy coupling | 70–85 | K₂CO₃, DMF, 60°C |
How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?
Q. Basic Research Focus
- NMR Spectroscopy :
- HPLC-MS : Reverse-phase C18 columns with electrospray ionization (ESI-MS) detect molecular ions ([M-H]⁻ at m/z 259.04) and quantify purity (>98%) .
Advanced Tip : Use deuterated solvents (e.g., DMSO-d₆) to suppress exchange broadening in carboxylic acid protons .
What strategies are effective for introducing the 2,2-difluoroethoxy group into the benzoic acid scaffold while maintaining regioselectivity?
Advanced Research Focus
Regioselective installation of the 2,2-difluoroethoxy group requires:
Q. Challenges :
- Competing side reactions (e.g., over-fluorination) are mitigated by controlling stoichiometry (1:1.2 molar ratio of substrate to fluorinating agent) .
How do steric and electronic effects of the 3-methyl and 2,2-difluoroethoxy substituents influence the compound's reactivity in further derivatization?
Q. Advanced Research Focus
- Steric Effects : The 3-methyl group hinders electrophilic substitution at the adjacent position, favoring reactions at the 5- or 6-positions of the benzene ring .
- Electronic Effects : The electron-withdrawing difluoroethoxy group deactivates the ring, reducing susceptibility to electrophilic attack but enhancing nucleophilic aromatic substitution (NAS) at the 4-position .
Case Study : Esterification with thionyl chloride (SOCl₂) proceeds efficiently at the carboxylic acid, but amidation requires activating agents (e.g., HATU) due to reduced nucleophilicity .
What are the common challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Q. Advanced Research Focus
- Solvent Selection : Replace DMF with environmentally benign solvents (e.g., cyclopentyl methyl ether) to simplify waste disposal .
- Exothermic Reactions : Use jacketed reactors with precise temperature control (−10°C to 25°C) during fluorination steps to prevent runaway reactions.
- Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
Q. Yield Drop Mitigation :
| Lab Scale (mg) | Pilot Scale (kg) | Yield (%) | Adjustment |
|---|---|---|---|
| 100 | 1 | 85 → 72 | Increase catalyst loading by 10% |
How can contradictory data in reaction yields or spectroscopic results be systematically analyzed and resolved during synthesis optimization?
Q. Advanced Research Focus
- Root-Cause Analysis :
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, stoichiometry) affecting reproducibility .
Example : A 2³ factorial design identified oxygen sensitivity in fluorination steps, prompting nitrogen sparging to stabilize yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
